molecular formula C16H22Cl2N2O2 B1377134 1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride CAS No. 1427380-31-1

1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride

Cat. No. B1377134
CAS RN: 1427380-31-1
M. Wt: 345.3 g/mol
InChI Key: MAXYTEWFGCDPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride, also known as 1-benzofuran-2-yl-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and ethanol. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination complexes. It has also been used in the study of the structure and reactivity of organic molecules.

Scientific Research Applications

Benzofuran Derivatives

Natural Sources and Bioactivity Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are of significant interest for drug development due to their potential as natural drug lead compounds. Recent discoveries include benzofuran compounds with anti-hepatitis C virus activity, suggesting their promise as therapeutic agents for hepatitis C disease. Novel benzofuran scaffolds have also been developed as anticancer agents, highlighting the versatility and therapeutic potential of benzofuran derivatives in drug discovery and development (Miao et al., 2019).

Antimicrobial Applications Benzofuran and its derivatives have emerged as significant structures in the search for efficient antimicrobial candidates, with some derivatives used in treating skin diseases like cancer or psoriasis. The unique structural features of benzofuran, coupled with its broad spectrum of biological activities, make it a privileged structure in drug discovery. This focus on benzofuran-based compounds as antimicrobial agents indicates their potential in addressing microbial diseases (Hiremathad et al., 2015).

4-Methylpiperazine Analogs

Antipsychotic Activity A study on JL13, a compound structurally related to 4-methylpiperazine, showed promising atypical antipsychotic activity. Like clozapine, JL13 did not produce catalepsy but antagonized certain effects of apomorphine and d-amphetamine in rodents, indicating its potential as an atypical antipsychotic drug. This research highlights the therapeutic potential of 4-methylpiperazine analogs in the treatment of psychiatric disorders (Bruhwyler et al., 1997).

properties

IUPAC Name

1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-17-8-10-18(11-9-17)7-6-14(19)16-12-13-4-2-3-5-15(13)20-16;;/h2-5,12H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXYTEWFGCDPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)C2=CC3=CC=CC=C3O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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